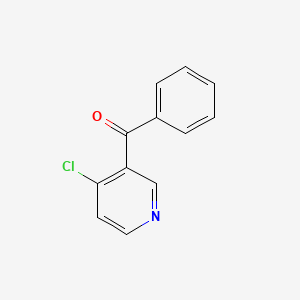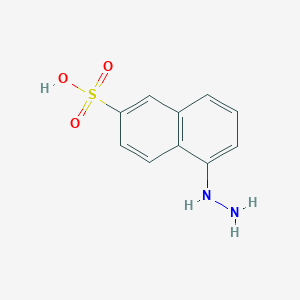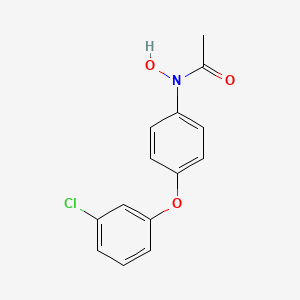![molecular formula C34H52N2O4 B14332202 2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) CAS No. 105731-56-4](/img/structure/B14332202.png)
2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two N,N-dicyclohexylacetamide groups connected through a 1,3-phenylenebis(oxy) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) typically involves the reaction of 1,3-phenylenebis(oxy) with N,N-dicyclohexylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
科学的研究の応用
2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.
Industry: It is used in industrial processes for the production of various chemical products and materials.
作用機序
The mechanism of action of 2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2’-[1,2-Phenylenebis(oxy)]bis(N,N-dipropylacetamide): This compound has a similar structure but with different substituents.
2,2’-[1,2-Phenylenebis(oxy)]diethanamine: Another similar compound with different functional groups.
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: A compound with a related structure but different chemical properties.
Uniqueness
2,2’-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide) is unique due to its specific structure and the presence of N,N-dicyclohexylacetamide groups
特性
CAS番号 |
105731-56-4 |
|---|---|
分子式 |
C34H52N2O4 |
分子量 |
552.8 g/mol |
IUPAC名 |
N,N-dicyclohexyl-2-[3-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide |
InChI |
InChI=1S/C34H52N2O4/c37-33(35(27-14-5-1-6-15-27)28-16-7-2-8-17-28)25-39-31-22-13-23-32(24-31)40-26-34(38)36(29-18-9-3-10-19-29)30-20-11-4-12-21-30/h13,22-24,27-30H,1-12,14-21,25-26H2 |
InChIキー |
DJYAJSQGQHVSHW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC(=CC=C3)OCC(=O)N(C4CCCCC4)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


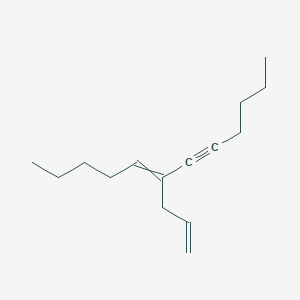
![3-Fluoro-4-[(3-hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14332121.png)
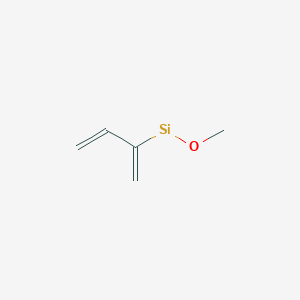
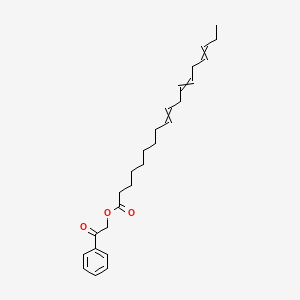
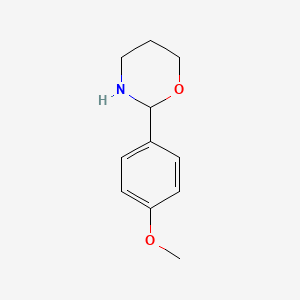
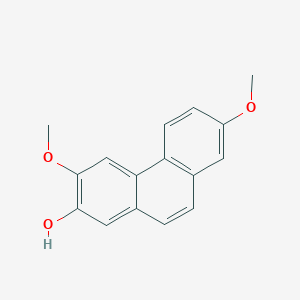
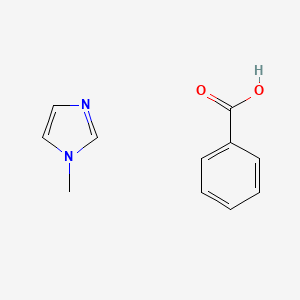



![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
